Dextrin behenate is a chemical compound that belongs to the class of dextrin fatty acid esters. It is synthesized from dextrin, which is a carbohydrate derived from starch, and behenic acid, a long-chain fatty acid. This compound exhibits unique properties that make it useful in various applications, particularly in the cosmetic and pharmaceutical industries.
Dextrin behenate is produced through the esterification of dextrin with behenic acid. Dextrin itself is obtained from the hydrolysis of starch, which can be sourced from various plants such as corn, potatoes, and wheat. Behenic acid is typically derived from natural sources like the seeds of the Moringa tree or can be synthesized chemically.
Dextrin behenate falls under the category of modified polysaccharides and fatty acid esters. It is classified based on its chemical structure as a non-ionic surfactant and emulsifier.
The synthesis of dextrin behenate generally involves two main steps: the activation of dextrin and subsequent esterification with behenic acid. Common methods include:
In one synthesis method, dextrin is first dissolved in a suitable solvent, followed by the addition of behenic acid and a catalyst (such as sulfuric acid). The mixture is heated under reflux conditions to drive the reaction to completion. The product can then be purified through precipitation or chromatography techniques .
Dextrin behenate consists of a dextrin backbone with behenic acid esterified at one or more hydroxyl groups. The molecular formula can vary depending on the degree of substitution but generally includes multiple glucose units linked by glycosidic bonds.
Dextrin behenate can undergo several chemical reactions:
The stability of dextrin behenate under different pH levels and temperatures has been studied, indicating that it maintains its structure in mildly acidic to neutral conditions but may degrade under extreme conditions .
Dextrin behenate functions primarily as an emulsifier in formulations. Its mechanism involves:
Studies have shown that dextrin behenate can significantly reduce surface tension in oil-water mixtures, demonstrating its effectiveness as an emulsifying agent .
Relevant analyses indicate that dextrin behenate exhibits favorable rheological properties for use in cosmetic formulations .
Dextrin behenate has diverse applications across several fields:
Dextrin behenate (CAS 112444-74-3), systematically named docosanoic acid dextrin ester, represents a hydrophobically modified starch derivative formed through esterification between dextrin polymers and behenic acid (docosanoic acid). Chemically classified as a carbohydrate fatty acid ester, this compound belongs to the broader category of modified dextrins where hydroxyl groups of glucose units form ester bonds with the carboxyl group of C22 saturated fatty acid [1] [6]. Its molecular structure maintains the fundamental backbone of α-(1→4) and α-(1→6) glycosidic linkages characteristic of dextrins, while the appended behenate groups impart distinct amphiphilic properties [2] [3]. With the empirical formula varying based on dextrin chain length and degree of substitution, it typically presents as a white to off-white powder with 95-100% purity in commercial grades [6].
Table 1: Fundamental Identifiers of Dextrin Behenate
Property | Value |
---|---|
CAS Registry Number | 112444-74-3 |
IUPAC Name | Docosanoic acid dextrin ester |
Common Synonyms | Dextrin behenate; Dextrin docosanoate |
Molecular Formula | Variable (C₆H₁₀O₅)ₙ backbone with C₂₂H₄₃O₂ substituents |
Appearance | White to off-white powder |
Purity (Commercial Grade) | 95-100% |
The structural architecture of dextrin behenate integrates three critical elements:
Dextrin Backbone: Derived from starch hydrolysis, dextrins are low-molecular-weight polymers of D-glucose units (typically 20-100 glucose units) linked via α-(1→4) glycosidic bonds with occasional α-(1→6) branching points. This hydrolysis reduces starch's molecular weight from ~10⁵–10⁶ Da to 1,000–20,000 Da for dextrins, enhancing water solubility prior to esterification [2] [3].
Behenate Moieties: The C22 saturated fatty acid chains esterify primarily at the C-2 and C-3 hydroxyl positions of glucose units. With a melting point of 80°C, these long alkyl chains introduce pronounced hydrophobic domains [5] [6].
Amphiphilic Assembly: The conjugated molecule exhibits a tunable hydrophilic-lipophilic balance (HLB). Unmodified dextrin contains hydrophilic surfaces with exposed hydroxyl groups, while esterification creates hydrophobic "pockets" where behenate chains aggregate. This enables micelle formation above critical concentrations, with the dextrin backbone surrounding a lipophilic core – a structural characteristic exploited in drug delivery systems [8] [10].
The derivation pathway begins with starch dextrinization (acid/enzymatic hydrolysis), followed by esterification with behenoyl chloride or behenic acid anhydride under basic catalysis. Recent innovations employ solvent-free synthesis using melt-phase reactions, eliminating toxic solvents like pyridine historically used in esterification [5] [7].
Table 2: Structural Comparison of Dextrin Variants
Dextrin Type | Molecular Features | Solubility | Functionality |
---|---|---|---|
Native Dextrin | Linear/branched α-glucans; no modification | Highly water-soluble | Carbohydrate source; adhesive |
Maltodextrin (DE<20) | Short-chain (DP 3-20); low branching | Cold water-soluble | Food thickener; carrier |
Cyclodextrin | Cyclic oligosaccharides (α,β,γ types) | Moderate water solubility | Molecular encapsulation |
Dextrin Behenate | Esterified with C22 fatty acid chains | Amphiphilic (solubility depends on DS) | Emulsification; sustained release |
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